molecular formula C25H22N2O3 B13469749 (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

Cat. No.: B13469749
M. Wt: 398.5 g/mol
InChI Key: QSJFTFRRPBROEZ-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is a complex organic compound that features a fluorenylmethyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate typically involves the reaction of fluorenylmethyl chloroformate with an indole derivative. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction conditions often include an inert atmosphere and a controlled temperature to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield indole-3-carboxaldehyde, while reduction of the carbamate group can produce indole-3-ethylamine .

Scientific Research Applications

(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorenylmethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate is unique due to its combination of the fluorenylmethyl and indole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate

InChI

InChI=1S/C25H22N2O3/c28-17-9-10-24-22(13-17)16(14-27-24)11-12-26-25(29)30-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13-14,23,27-28H,11-12,15H2,(H,26,29)

InChI Key

QSJFTFRRPBROEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CNC5=C4C=C(C=C5)O

Origin of Product

United States

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